Tetrakis(triphenylphosphine)palladium

Catalog No.
S763241
CAS No.
14221-01-3
M.F
C72H60P4Pd
M. Wt
1155.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(triphenylphosphine)palladium

CAS Number

14221-01-3

Product Name

Tetrakis(triphenylphosphine)palladium

IUPAC Name

palladium;triphenylphosphane

Molecular Formula

C72H60P4Pd

Molecular Weight

1155.6 g/mol

InChI

InChI=1S/4C18H15P.Pd/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;

InChI Key

NFHFRUOZVGFOOS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

Synonyms

Pd(PPh3)4; Tetrakis(triphenylphosphine)palladium;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

Catalyst for Cross-Coupling Reactions:

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used catalyst in organic chemistry, particularly for cross-coupling reactions. These reactions involve the formation of a new carbon-carbon bond between two different organic molecules. Pd(PPh₃)₄ facilitates these reactions by activating the starting materials and promoting bond formation. Some of the most common cross-coupling reactions catalyzed by Pd(PPh₃)₄ include:

  • Negishi coupling: This reaction forms a carbon-carbon bond between an alkyl or alkenyl halide and an organozinc compound .
  • Suzuki coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound .
  • Stille coupling: This reaction forms a carbon-carbon bond between an alkyl, vinyl, or aryl halide and an organotin compound .
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide .
  • Buchwald-Hartwig amination: This reaction forms a carbon-nitrogen bond between an aryl or vinyl halide and an amine .

The versatility of Pd(PPh₃)₄ as a catalyst arises from its ability to form different reaction intermediates with various functionalities. These intermediates can then react with different coupling partners to form diverse carbon-carbon and carbon-heteroatom bonds.

Other Applications:

Beyond cross-coupling reactions, Pd(PPh₃)₄ finds application in other areas of scientific research. These include:

  • Carbonylation reactions: These reactions introduce a carbonyl group (C=O) into an organic molecule. Pd(PPh₃)₄ can be used to catalyze the carbonylation of various substrates, such as vinyl halides .
  • Reduction reactions: Pd(PPh₃)₄ can be used to reduce certain functional groups, such as aryl bromides to the corresponding aryl hydrocarbons .
  • Carbon-tin bond formation: Pd(PPh₃)₄ can catalyze the formation of carbon-tin bonds, which are useful intermediates in organic synthesis .

Tetrakis(triphenylphosphine)palladium(0) is a coordination complex with the molecular formula C72H60P4Pd\text{C}_{72}\text{H}_{60}\text{P}_{4}\text{Pd} and a molecular weight of approximately 1,155.59 g/mol. This compound appears as a bright yellow crystalline solid that can turn brown upon exposure to air due to oxidation. Structurally, it features a palladium(0) center coordinated by four triphenylphosphine ligands, arranged in a tetrahedral geometry. This configuration is characteristic of four-coordinate 18-electron complexes, which are notable for their stability and reactivity in various chemical processes .

Tetrakis(triphenylphosphine)palladium(0) is widely known for its role as a catalyst in several important organic reactions, particularly palladium-catalyzed coupling reactions. Key reactions include:

  • Heck Reaction: Involves the coupling of alkenes with aryl halides.
  • Suzuki Coupling: Facilitates the formation of biaryl compounds from aryl halides and boronic acids.
  • Stille Coupling: Utilizes organotin reagents to form carbon-carbon bonds.
  • Sonogashira Coupling: Involves the coupling of terminal alkynes with aryl halides.
  • Negishi Coupling: Uses organozinc reagents for carbon-carbon bond formation.

The general mechanism for these reactions typically begins with the dissociation of two phosphine ligands, followed by oxidative addition of an aryl halide to the palladium center .

Tetrakis(triphenylphosphine)palladium(0) can be synthesized through several methods:

  • Reduction Method: Initially prepared by reducing sodium chloropalladate with hydrazine in the presence of triphenylphosphine.
  • Two-Step Synthesis:
    • Step 1: Reaction of palladium(II) chloride with triphenylphosphine to form PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2.
    • Step 2: Further reaction with additional triphenylphosphine and hydrazine yields tetrakis(triphenylphosphine)palladium(0).

Both steps can be conducted in a one-pot reaction without isolating intermediates. Alternative reductants such as ascorbic acid may also be employed .

Tetrakis(triphenylphosphine)palladium(0) is extensively utilized in organic synthesis as a catalyst for various coupling reactions. Its applications include:

  • Synthesis of pharmaceuticals and agrochemicals.
  • Development of advanced materials through polymerization processes.
  • Creation of complex organic molecules in research settings.

The versatility of this compound makes it invaluable in both academic research and industrial applications .

Interaction studies involving tetrakis(triphenylphosphine)palladium(0) often focus on its reactivity with different substrates in catalytic processes. Research indicates that this compound can effectively activate various types of organic halides, facilitating their transformation into more complex structures. Additionally, studies have explored its interactions with olefins bearing electron-withdrawing substituents, revealing insights into its mechanistic pathways during catalysis .

Tetrakis(triphenylphosphine)palladium(0) shares similarities with other metal-phosphine complexes, particularly those involving palladium, platinum, and nickel. Here are a few comparable compounds:

Compound NameMetalLigandsUnique Features
Tetrakis(triphenylphosphine)platinum(0)PlatinumTriphenylphosphineSimilar tetrahedral structure; used in catalysis but generally more expensive than palladium complexes .
Tetrakis(trialkylphosphine)palladium(0)PalladiumTrialkylphosphinesVariation in ligand structure affects solubility and reactivity .
Bis(triphenylphosphine)palladium(II) chloridePalladiumTriphenylphosphineA palladium(II) complex that can serve as a precursor for the synthesis of tetrakis(triphenylphosphine)palladium(0) .
Tetrakis(diphenylphosphino)methane-palladiumPalladiumDiphenylphosphinoMore sterically hindered than tetrakis(triphenylphosphine)palladium(0), affecting its catalytic properties .

Tetrakis(triphenylphosphine)palladium(0) is unique due to its stability, ease of synthesis, and broad application range in catalysis compared to these similar compounds. Its effectiveness in facilitating carbon-carbon bond formation makes it particularly valuable in synthetic organic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 133 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 133 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 132 of 133 companies with hazard statement code(s):;
H302 (93.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (63.64%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (69.7%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14221-01-3

Wikipedia

Tetrakis(triphenylphosphine)palladium(0)

General Manufacturing Information

Palladium, tetrakis(triphenylphosphine)-, (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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